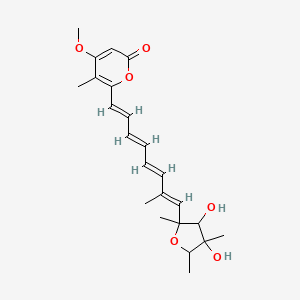
Citreoviridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citreoviridin A is a natural product found in Penicillium simplicissimum, Aspergillus aureoterreus, and other organisms with data available.
科学的研究の応用
Inhibition of Mitochondrial ATPase
Citreoviridin has been identified as a potent inhibitor of the mitochondrial ATPase, particularly the soluble form found in mitochondria from ox heart and rat liver. Its dissociation constant (K_D) for the citreoviridin-ATPase complex suggests a strong inhibitory potency, impacting various mitochondrial energy-linked reactions (Linnett et al., 1978).
Effects on Beef Heart Mitochondrial ATPase
Citreoviridin's effects on mitochondrial F1-ATPase activity have been studied, revealing it as an uncompetitive inhibitor of ATP hydrolysis. The inhibition constant (Ki) for citreoviridin was determined, providing valuable insights into its kinetic effects and binding properties (Sayood et al., 1989).
Biosynthesis Pathway in Fungi
The biosynthetic pathway of citreoviridin in Aspergillus terreus var. aureus was elucidated through heterologous expression in Aspergillus nidulans. This research contributes to understanding the production of this mycotoxin at the molecular level (Lin, Chiang, & Wang, 2016).
Phosphoproteome Dynamics in Cancer Cells
Citreoviridin's impact on lung cancer cells was explored, revealing its inhibition of ectopic ATP synthase and subsequent effects on protein folding, cell cycle, and cytoskeleton function. This study provided new perspectives on cancer therapeutic strategies (Hu et al., 2015).
Interaction with Yeast F1-ATPase
Citreoviridin's interaction with the yeast F1-ATPase was studied, focusing on its binding to the beta subunit. This research indicated that citreoviridin and aurovertin bind to nonidentical sites on the beta subunit, providing valuable insights into its mechanism of action (Gause, Buck, & Douglas, 1981).
特性
分子式 |
C23H30O6 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
6-[(1E,3E,5E,7E)-8-(3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl)-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+ |
InChIキー |
JLSVDPQAIKFBTO-USJRQALFSA-N |
異性体SMILES |
CC1C(C(C(O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O |
SMILES |
CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O |
正規SMILES |
CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
同義語 |
citreoviridin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)
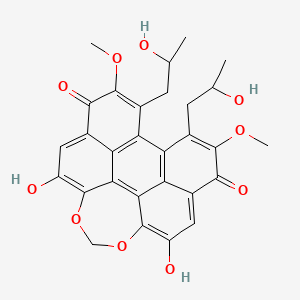
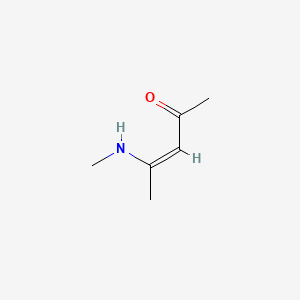

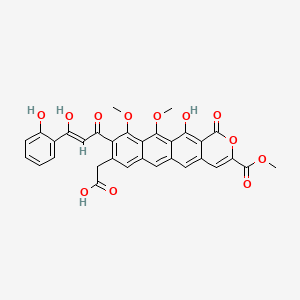
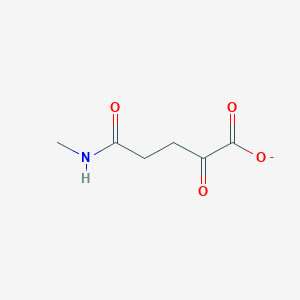

![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)
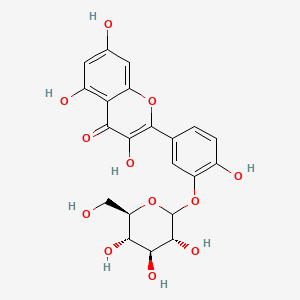
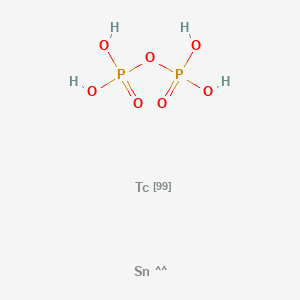
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)

